4-Chloro-2-(1,8-naphthyridin-2-YL)phenol
Description
Structural Classification and Research Significance of the 1,8-Naphthyridine (B1210474) Scaffold
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic compound, structurally characterized by a bicyclic aromatic ring system. ontosight.ai It is one of six possible isomers of naphthyridine. nih.gov This scaffold has garnered significant interest from researchers in medicinal chemistry and drug discovery due to its synthetic versatility and wide range of biological activities. tandfonline.comnih.gov
The 1,8-naphthyridine nucleus is considered a "privileged scaffold" because its derivatives have been shown to exhibit a vast array of pharmacological properties. researchgate.netnih.gov Extensive research has demonstrated its potential in developing agents with diverse therapeutic applications, including:
Antimicrobial and Antibacterial Activity : Derivatives of 1,8-naphthyridine, such as nalidixic acid and enoxacin, are known for their antibacterial effects, often by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.netontosight.ai
Anticancer Properties : Certain 1,8-naphthyridine compounds have been investigated for their potential as anticancer agents, with mechanisms that can include DNA intercalation or the inhibition of specific kinases. ontosight.ainih.gov
Antiviral and Anti-HIV Activity : The scaffold has shown promise in the development of antiviral treatments. tandfonline.comnih.gov
Neurodegenerative and CNS-active Potential : Researchers have explored its utility in addressing neurological disorders, including Alzheimer's disease, depression, and convulsions. tandfonline.comnih.govnih.gov
Anti-inflammatory and Analgesic Effects : The framework is also associated with anti-inflammatory and pain-relieving properties. researchgate.netnih.gov
This broad spectrum of activity makes the 1,8-naphthyridine system a crucial building block in the design of new multi-biological libraries for therapeutic research. researchgate.net
Overview of Halogenated Phenol (B47542) Architectures in Contemporary Chemical and Medicinal Research
Phenols and their derivatives are fundamental structural motifs found widely in natural products and are core components of many important industrial and pharmaceutical compounds. nsf.govacs.org The introduction of halogen atoms, particularly chlorine, onto a phenol ring creates a halogenated phenol architecture, a structural class with significant applications in medicinal chemistry. nih.gov
Halogenation is a common strategy in drug design for several reasons:
Modulation of Physicochemical Properties : The addition of a halogen like chlorine can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. This can influence its ability to cross cellular membranes and interact with biological targets. acs.org
Enhancement of Binding Affinity : Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the halogen acts as a Lewis acid. acs.org This interaction can enhance the binding of a ligand to its protein target, improving the compound's potency.
Bioactivity : Many FDA-approved pharmaceuticals contain chlorine, underscoring its importance in creating effective therapeutic agents to treat a wide range of diseases. nih.gov For instance, dichlorphen is used as an antimicrobial agent, and the antibiotic avilamycin (B193671) contains two chlorine atoms on a phenolic ring. nsf.gov
While some halogenated phenols can pose environmental concerns, their deliberate incorporation into molecular frameworks remains a vital tool in chemical and medicinal research for creating compounds with tailored properties and optimized biological activity. nih.govosti.gov
Rationale for Investigating the Hybrid Phenol-Naphthyridine System: 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol as a Novel Entity
The investigation of this compound is predicated on the well-established principle of molecular hybridization in drug design. This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule that potentially possesses enhanced affinity, improved activity, or a novel mechanism of action compared to its individual components.
The rationale for studying this specific compound is multifaceted:
Synergistic Combination of Pharmacophores : The compound combines the proven, broad-spectrum biological activity of the 1,8-naphthyridine scaffold with the phenol moiety, a recurring feature in many bioactive molecules. researchgate.netnsf.govacs.org
Novelty and Unexplored Potential : The specific arrangement of a 4-chloro-substituted phenol linked at the 2-position to a 1,8-naphthyridine ring represents a novel chemical entity. While research exists on various substituted 1,8-naphthyridines and other halogenated phenols, the unique combination within this compound offers an opportunity to explore new chemical space and potentially uncover unique biological activities not observed in simpler analogues.
Therefore, the synthesis and biological evaluation of this compound is a logical and scientifically driven endeavor to create a new molecular architecture with the potential for significant therapeutic applications, building upon the established strengths of its constituent chemical motifs. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-2-(1,8-naphthyridin-2-yl)phenol |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-6-13(18)11(8-10)12-5-3-9-2-1-7-16-14(9)17-12/h1-8,18H |
InChI Key |
NENBYHKMTVRJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol and Its Analogues
Precursor Synthesis and Functionalization Approaches
The construction of the target molecule relies on the synthesis of two key precursors: a functionalized halogenated phenol (B47542) and a reactive 1,8-naphthyridine (B1210474) intermediate.
Synthesis of Halogenated Phenol Building Blocks
The 4-chloro-2-substituted phenol moiety is a crucial building block. The synthesis of such intermediates often begins with commercially available phenols, which are then halogenated. Direct chlorination of phenols can sometimes lead to a mixture of products, making regioselective methods highly valuable.
One versatile approach for preparing functionalized aryl halides from phenols under mild conditions involves a three-step protocol via boronate ester intermediates. organic-chemistry.org This method is particularly useful when direct halogenation is problematic. The process typically involves:
Activation of the Phenol: The hydroxyl group of the phenol is first converted into a better leaving group, such as a triflate, using trifluoromethanesulfonic anhydride (B1165640). organic-chemistry.org
Borylation: The resulting aryl triflate undergoes a palladium-catalyzed reaction with a boron source like pinacolborane to form an aryl boronate ester. organic-chemistry.org
Halogenation: The boronate ester is then converted to the desired aryl halide. For chlorination, specific reagents would be employed in this final step. organic-chemistry.org
Alternatively, for coupling reactions like the Suzuki-Miyaura coupling, the required precursor is often a boronic acid derivative, such as (4-chloro-2-hydroxyphenyl)boronic acid. The synthesis of this building block can be achieved from 4-chlorophenol (B41353) through ortho-lithiation directed by the hydroxyl group, followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup. Careful control of reaction conditions is necessary to ensure regioselectivity.
Synthesis of 1,8-Naphthyridine Precursors and Intermediates
The 1,8-naphthyridine core is a key pharmacophore, and several classical and modern synthetic methods are available for its construction. The Friedländer and Gould-Jacobs reactions are two prominent methods for assembling this heterocyclic system. nih.govwikipedia.org A reactive group, typically a halogen, is then installed at the 2-position to facilitate the subsequent coupling reaction.
Gould-Jacobs Reaction: This reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives and can be adapted for 1,8-naphthyridines. wikipedia.orgdrugfuture.com The general sequence involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the fused pyridine (B92270) ring system. Subsequent hydrolysis and decarboxylation steps yield the core structure. wikipedia.orgdrugfuture.com Microwave-assisted conditions have been shown to significantly improve yields and reduce reaction times for this high-temperature cyclization step. ablelab.eu
Friedländer Reaction: The Friedländer annulation is a widely used, efficient method for synthesizing 1,8-naphthyridine derivatives. nih.govrsc.org This reaction typically involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an α-methylene ketone or aldehyde. nih.govacs.org Recent advancements have focused on developing greener and more sustainable protocols. These include using water as a solvent and employing biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts, which can lead to excellent yields (>90%) and simplify product separation. nih.govacs.org The reaction can be performed on a gram scale, highlighting its practical utility. nih.govacs.org
Following the synthesis of the core 1,8-naphthyridine ring, a precursor suitable for cross-coupling must be prepared. A common strategy is the synthesis of 2-chloro-1,8-naphthyridine. This can be achieved from the corresponding 1,8-naphthyridin-2(1H)-one via treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Coupling Reactions for Phenol-Naphthyridine Linkage
The central step in the synthesis of 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol is the formation of the carbon-carbon bond between the phenol and naphthyridine rings. Palladium-catalyzed cross-coupling reactions are the most established and versatile methods for this transformation.
Established Methodologies for Aryl-Heteroaryl Carbon-Carbon and Carbon-Heteroatom Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl systems. mdpi.commdpi.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.com For the synthesis of the target molecule, two primary Suzuki coupling strategies can be envisioned:
Strategy A: Coupling of a 2-halo-1,8-naphthyridine (e.g., 2-chloro-1,8-naphthyridine) with (4-chloro-2-hydroxyphenyl)boronic acid.
Strategy B: Coupling of a 1,8-naphthyridine-2-boronic acid derivative with a 2-bromo-4-chlorophenol (B154644) or its protected form.
The choice of strategy often depends on the availability and stability of the precursors. The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. mdpi.com Other notable cross-coupling reactions for C-C bond formation include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). For C-O bond formation to create diaryl ethers, palladium-catalyzed Buchwald-Hartwig amination conditions can be adapted. researchgate.net
Optimization of Reaction Conditions, Catalysis, and Yields
Achieving high yields and purity in aryl-heteroaryl coupling reactions requires careful optimization of several parameters. covasyn.com The key components of the catalytic system—the palladium source, the ligand, the base, and the solvent—all play critical roles in the reaction's efficiency. mdpi.comresearchgate.net
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. While Pd(PPh₃)₄ is a common catalyst, others like PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with specific ligands are often screened. researchgate.netnih.gov Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Base: The base is required to activate the boronic acid component. A variety of inorganic bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, and the optimal choice can be substrate-dependent. mdpi.comresearchgate.net
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF), often with the addition of water. mdpi.comresearchgate.net
The optimization process typically involves systematically screening these variables to identify the conditions that provide the best yield and minimize side product formation.
| Parameter | Variation | General Impact on Reaction | Reference Example |
|---|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects catalytic activity and stability. The choice depends on the specific substrates. | PdCl₂(PPh₃)₂ was found to be effective in certain aryl-heteroaryl couplings. researchgate.net |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos | Influences the efficiency of oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often preferred. | Bis(tri-tert-butylphosphine)palladium is critical for coupling with sterically hindered substrates. nih.gov |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid. The strength and solubility of the base can significantly affect the yield. | K₃PO₄ was found to be optimal for the arylation of pyrimidine (B1678525) derivatives. mdpi.com |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water | Affects solubility of reactants and catalyst, and can influence the reaction rate and pathway. | DMF at 90°C provided an 85% yield in a model Suzuki reaction. researchgate.net |
Derivatization and Structural Modification of the this compound Scaffold
Once the core scaffold is synthesized, further derivatization can be performed to explore structure-activity relationships for various biological targets. Modifications can be introduced at several positions on both the phenol and naphthyridine rings.
Modification of the Phenolic Hydroxyl Group: The -OH group can be alkylated to form ethers or acylated to form esters. These modifications can alter the compound's lipophilicity and hydrogen bonding capabilities.
Substitution on the Phenol Ring: The chlorine atom at the 4-position can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions, although this can be challenging.
Functionalization of the 1,8-Naphthyridine Ring: If the naphthyridine precursor contains other reactive handles (e.g., a formyl or chloro group at a different position), these can be used for further chemical transformations. For instance, a 2-chloro-3-formyl-1,8-naphthyridine intermediate allows for a wide range of derivatizations at both the 2- and 3-positions. researchgate.neteurjchem.com The formyl group can be converted into amines, amides, or other heterocyclic rings. researchgate.net
These structural modifications allow for the generation of a library of analogues, enabling a systematic investigation of their properties.
Strategies for Further Functionalization of the Phenol Moiety.
The phenolic hydroxyl group in this compound is a key site for functionalization to modulate the compound's physicochemical and biological properties. Various strategies can be employed to modify this moiety.
One common approach is O-alkylation or O-acylation of the hydroxyl group. This can be achieved by reacting the phenol with alkyl halides or acyl chlorides in the presence of a base. These reactions introduce ether or ester functionalities, respectively, which can alter the compound's lipophilicity and hydrogen bonding capacity.
Another important strategy is the direct C-H functionalization of the phenol ring. nih.gov This modern synthetic approach allows for the introduction of substituents at positions ortho or meta to the hydroxyl group, without the need for pre-functionalized starting materials. nih.gov For instance, transition-metal-catalyzed C-H activation can be used to introduce alkyl, aryl, or other functional groups. Electrochemical methods have also been developed for the C-H functionalization of phenols under mild and environmentally friendly conditions. nih.gov
Furthermore, the phenol moiety can be converted to other functional groups. For example, it can be transformed into a triflate, which can then participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.
These functionalization strategies are summarized in the table below:
| Strategy | Reagents and Conditions | Resulting Functional Group |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Ether (-OR) |
| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et3N) | Ester (-OCOR) |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh), Oxidant | Aryl, Alkyl, etc. |
| Conversion to Triflate | Triflic anhydride (Tf2O), Base | Triflate (-OTf) |
Modifications on the 1,8-Naphthyridine Ring System for Structure-Activity Relationship (SAR) Studies.
Modifications to the 1,8-naphthyridine ring are essential for exploring the structure-activity relationships (SAR) of these compounds. The synthesis of various 1,8-naphthyridine derivatives often starts from substituted 2-aminopyridines, which undergo condensation reactions with carbonyl compounds. nih.gov
The chlorine atom at the 4-position of the naphthyridine ring is a key handle for modification. It can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, at this position. mdpi.com For instance, reaction with various amines can lead to a library of 4-amino-substituted analogues.
Another site for modification is the C3 position of the naphthyridine ring. The introduction of different substituents at this position can significantly impact biological activity. For example, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) provides a versatile intermediate for further elaboration. researchgate.net This aldehyde can undergo various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds, or reductive amination to introduce substituted amino groups.
The synthesis of diverse 1,8-naphthyridine-3-carbonitrile (B1524053) and 1,8-naphthyridine-3-carboxylic acid analogues has also been reported, highlighting the accessibility of various functional groups at the C3 position for SAR studies. rsc.orgresearchgate.net
The following table summarizes key modification strategies on the 1,8-naphthyridine ring:
| Position | Modification Strategy | Example Reaction | Introduced Functionality |
| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Reaction with amines | Amino groups |
| C3 | Elaboration of a formyl group | Wittig reaction | Alkenes |
| C3 | From a nitrile or carboxylic acid | Hydrolysis, amidation | Amides, esters |
| C2-Phenyl (in analogues) | Suzuki or Stille coupling | Reaction with boronic acids or stannanes | Substituted aryl groups |
Stereoselective Synthesis Approaches for Chiral Analogues.
The development of stereoselective synthetic methods is crucial for accessing chiral analogues of this compound. Chiral compounds often exhibit different biological activities and pharmacokinetic profiles compared to their racemic counterparts.
One approach to introduce chirality is through the use of chiral auxiliaries during the synthesis of the 1,8-naphthyridine core or its precursors. These auxiliaries can direct the stereochemical outcome of key bond-forming reactions, and can be subsequently removed to yield the enantiomerically enriched product.
More recently, asymmetric catalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. While a direct asymmetric synthesis of this compound has not been extensively reported, the use of chiral 1,8-naphthyridine-based ligands in copper-catalyzed asymmetric reactions has been demonstrated. nih.govrsc.org This suggests that chiral catalysts incorporating the 1,8-naphthyridine scaffold can be effective in controlling stereochemistry.
For analogues where a chiral center is introduced on a substituent, standard stereoselective methods can be applied. For example, if an amino group with a chiral side chain is introduced at the 4-position, the synthesis can start from a chiral amino acid or employ an asymmetric amination reaction.
Future research in this area could focus on the development of novel chiral catalysts or synthetic routes that allow for the direct asymmetric construction of the 1,8-naphthyridine ring or the stereoselective functionalization of the pre-formed scaffold.
| Approach | Description | Potential Application |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry. | Synthesis of chiral precursors for the naphthyridine ring. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. | Direct asymmetric synthesis of the naphthyridine core or its analogues. |
| Chiral Starting Materials | Synthesis begins with an enantiomerically pure starting material. | Introduction of chiral substituents on the phenol or naphthyridine ring. |
Advanced Structural Elucidation and Spectroscopic Investigations of 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary technique for elucidating the molecular structure of 4-Chloro-2-(1,8-naphthyridin-2-yl)phenol. 1H NMR spectroscopy would be utilized to identify the number of unique proton environments, their chemical shifts, coupling patterns, and integration values, providing insights into the connectivity of the aromatic and heterocyclic rings. The expected signals would correspond to the protons on the phenol (B47542) and naphthyridine ring systems.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.
High-Resolution Mass Spectrometry (HRMS) would be essential for determining the accurate mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental composition and molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The resulting high-resolution mass data would provide a precise mass-to-charge ratio (m/z), which can be used to calculate the molecular formula with a high degree of confidence.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce the structural connectivity of the different components of the molecule, further corroborating the structure determined by NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis.
The resulting crystal structure would reveal important conformational details, such as the dihedral angle between the phenol and naphthyridine ring systems. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (potentially involving the phenolic hydroxyl group and the nitrogen atoms of the naphthyridine ring) and π-π stacking interactions, which govern the supramolecular architecture of the compound in the solid state.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, would be used to identify the characteristic functional groups present in this compound. The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic group, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the naphthyridine and phenyl rings, and the C-Cl stretching vibration.
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. For 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various electronic and spectroscopic properties. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and naphthyridine rings, while the LUMO would likely be distributed across the conjugated system. Analysis of these orbitals helps in identifying potential sites for electrophilic and nucleophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on published experimental data for this specific compound.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Reflects chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electron density: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack), and green areas denote neutral potential. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential.
DFT calculations can accurately predict spectroscopic properties. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While specific MD simulation studies on this compound are not documented, this technique is essential for understanding the dynamic behavior and conformational flexibility of a molecule in a biological environment, such as in aqueous solution or interacting with a protein. MD simulations would reveal how the molecule changes its shape over time, identify stable conformations, and analyze its interactions with surrounding solvent molecules. This information is critical for a comprehensive understanding of its structure-function relationships.
Molecular Docking Studies for Predictive Biological Target Engagement and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.govjbcpm.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. nih.govjbcpm.com Given that related naphthyridine derivatives have shown biological activity, including anticancer properties, docking studies for this compound could be performed against relevant cancer targets like protein kinases or DNA topoisomerase. nih.govnih.govresearchgate.net The results, often expressed as a docking score in kcal/mol, would predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site. nih.govmdpi.com
Table 2: Illustrative Molecular Docking Targets and Predicted Affinity This table is illustrative and not based on published experimental data for this specific compound.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues |
|---|---|---|
| Topoisomerase II (e.g., 4FM9) | -9.5 | Asp, Gly, Arg |
| Protein Kinase (e.g., EGFR) | -8.8 | Leu, Val, Ala |
| Tubulin (e.g., 5LYJ) | -8.2 | Cys, Leu, Val |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, electronic, topological) and experimentally measured activity. rsc.org For a class of compounds including this compound, a QSAR model could be developed to predict their activity as, for instance, enzyme inhibitors or cytotoxic agents. A study on 1,8-naphthyridin-4-ones as photosystem II inhibitors demonstrated that factors like the position, size, and polarity of substituents are key determinants of their activity. nih.gov A similar model for this compound would help in designing new derivatives with potentially enhanced biological potency.
Exploration of Biological Activities and Underlying Molecular Mechanisms of 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol
Investigation of Anticancer Activity in Established Cell Lines
There is no publicly available research detailing the investigation of 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol for anticancer activity. Therefore, no data exists for the following standard assays:
Evaluation of Antimicrobial Activity
No studies are available in the scientific literature that evaluate the antimicrobial properties of this compound.
Antifungal Efficacy Assessments
Derivatives of the 1,8-naphthyridine (B1210474) core have demonstrated notable antifungal activity against various fungal strains. nih.govresearchgate.net Studies have shown that the introduction of specific substituents, such as a chloro group on a phenyl ring, can enhance this antifungal potential. nih.gov For instance, certain 1,8-naphthyridine derivatives have been evaluated against fungi like Candida albicans and Aspergillus niger, showing promising results comparable to standard antifungal agents like griseofulvin. nih.gov
The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Some synthesized 1,8-naphthyridinyl heterocycles have shown that the presence of chloro and methoxy groups on an associated phenyl ring increases antifungal activity. iipseries.org
| Fungal Strain | Derivative Type | Observation | Reference |
|---|---|---|---|
| Candida albicans | N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Compounds with a chloro substituent showed high activity, with MIC values ranging from 35.5–75.5 µg/mL. | nih.gov |
| Aspergillus niger | N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Derivatives with a chloro substituent demonstrated the highest activity. | nih.gov |
| Candida metapsilosis | Imidazo[1,2-a] tandfonline.comresearchgate.netnaphthyridine | Showed high activity, comparable to griseofulvin. | nih.gov |
Investigation of Proposed Mechanisms of Action (e.g., DNA gyrase inhibition)
A primary proposed mechanism for the antimicrobial action of naphthyridine derivatives is the inhibition of bacterial DNA gyrase. researchgate.netresearchgate.net DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govyoutube.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. youtube.comnih.gov
Naphthyridine derivatives, similar to quinolone antibiotics, are thought to act as DNA gyrase poisons. nih.gov They bind to the complex formed by DNA gyrase and DNA, stabilizing it. youtube.com This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand DNA breaks that are ultimately fatal to the bacterium. nih.govyoutube.com Some derivatives have also been shown to inhibit topoisomerase IV, another essential enzyme involved in the separation of daughter DNA strands during cell division, particularly in Gram-positive bacteria. researchgate.netyoutube.com Molecular docking studies have supported these findings, revealing strong interactions between 1,8-naphthyridine derivatives and the E. coli DNA gyrase enzyme. researchgate.netnih.gov
| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Organism | Reference |
|---|---|---|---|---|
| p-bromo phenyl NBTI | DNA gyrase | 0.007 µM | S. aureus | nih.gov |
| p-iodo phenyl NBTI | DNA gyrase | 0.011 µM | S. aureus | nih.gov |
| Naphthyridin-yl-3-thiosemicarbazide (7c) | DNA gyrase | 1.73 µg/mL | Not Specified | researchgate.net |
| Oxadiazole (9b) | DNA gyrase | 3.36 µg/mL | Not Specified | researchgate.net |
Other Relevant Biological Activities for Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is recognized for its wide spectrum of biological activities beyond antimicrobial effects. researchgate.netnih.gov These compounds have been investigated for numerous therapeutic applications, reflecting their versatility in medicinal chemistry. researchgate.netdntb.gov.ua
Anti-inflammatory Properties
Several 1,8-naphthyridine derivatives have been evaluated and found to possess anti-inflammatory activity. researchgate.netnih.govnih.gov The mechanism of this activity can involve the modulation of cytokine and chemokine levels secreted by immune cells like dendritic cells. researchgate.net This suggests that the naphthyridine core could be a valuable template for the development of new anti-inflammatory agents. nih.govresearchgate.net
Antiviral Investigations (e.g., SARS-CoV-2 Mpro inhibition, informed by related quinoline analogues)
The structural similarity of naphthyridines to quinolines has prompted investigations into their antiviral potential, particularly against SARS-CoV-2. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drugs. nih.govresearchgate.net Studies on related quinoline analogues have shown they can act as inhibitors of viral proteases, including the SARS-CoV-2 papain-like protease (PLpro). researchgate.netnews-medical.netnih.gov This has led to the design and synthesis of quinoline-based inhibitors that demonstrate potent antiviral activity in preclinical models. researchgate.netnews-medical.net Given the structural relationship, 1,8-naphthyridine derivatives are also considered promising candidates for the development of novel antiviral agents targeting these viral enzymes. researchgate.netnih.gov
Neurological and Central Nervous System Activities
Derivatives of 1,8-naphthyridine have shown potential applications in treating neurological and central nervous system (CNS) disorders. researchgate.netnih.gov Research has indicated their utility as antipsychotic, antidepressant, anticonvulsant, and anti-Alzheimer's agents. researchgate.netdntb.gov.ua The ability of this scaffold to interact with various CNS targets highlights its potential for developing novel neurotherapeutics. nih.govnih.gov
Antioxidant Properties
The antioxidant potential of 1,8-naphthyridine derivatives has also been a subject of investigation. researchgate.netnih.gov Certain synthesized compounds have exhibited significant free radical scavenging activity. nih.gov For example, studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have demonstrated that some 1,8-naphthyridine-based scaffolds possess antioxidant activity comparable to that of ascorbic acid. nih.govresearchgate.net
| Compound | Antioxidant Activity (IC50) | Reference Compound (Ascorbic Acid) IC50 | Reference |
|---|---|---|---|
| Thiazolidinone derivative (8b) | 17.68 ± 0.76 µg/mL | 15.16 ± 0.43 µg/mL | nih.gov |
| Spiro β-Lactam derivative (4c) | 18.53 ± 0.52 µg/mL | 15.16 ± 0.43 µg/mL | nih.gov |
Coordination Chemistry and Metal Complex Formation with 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol
Ligand Binding Modes and Chelation Properties of the Naphthyridine-Phenol Scaffold
The 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol ligand is a bidentate N,O-donor ligand. The geometry of the ligand, with the phenolic hydroxyl group positioned ortho to the point of attachment of the naphthyridine ring, is ideal for the formation of a stable five-membered chelate ring upon coordination to a metal center.
The primary binding sites are the nitrogen atom of the naphthyridine ring and the oxygen atom of the phenolic group. The deprotonation of the phenolic hydroxyl group upon complexation results in a negatively charged oxygen atom that can form a strong coordinate bond with a metal ion. The nitrogen atom of the naphthyridine ring, with its lone pair of electrons, acts as the second coordination site.
The presence of the chloro substituent on the phenolic ring can influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom can increase the acidity of the phenolic proton, facilitating its deprotonation and coordination to the metal center.
| Feature | Description |
| Ligand Type | Bidentate |
| Donor Atoms | N (naphthyridine), O (phenol) |
| Chelate Ring Size | 5-membered |
| Effect of Chloro Group | Electron-withdrawing, enhances acidity of phenolic proton |
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. bookpi.org The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex.
General Synthetic Procedure: A solution of the ligand in an organic solvent (such as ethanol (B145695) or methanol) is treated with a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in the same solvent. researchgate.netnanobioletters.com The reaction mixture is then stirred, often with gentle heating, to promote the formation of the complex. nanobioletters.com The resulting solid complex can be isolated by filtration, washed with the solvent, and dried.
Spectroscopic Characterization: The formation and structure of the metal complexes can be confirmed using various spectroscopic techniques:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a broad band corresponding to the stretching vibration of the phenolic O-H group. Upon complexation, this band is expected to disappear, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal ion. researchgate.net Additionally, shifts in the C=N stretching vibration of the naphthyridine ring can provide evidence of coordination of the nitrogen atom. researchgate.net New bands at lower frequencies may appear, corresponding to the M-O and M-N stretching vibrations. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The appearance of d-d transition bands in the visible region for transition metal complexes can be indicative of specific coordination geometries (e.g., octahedral, tetrahedral, or square planar). researchgate.net
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy can be used to confirm the coordination of the ligand. The disappearance of the phenolic proton signal upon complexation is a key indicator. Shifts in the chemical shifts of the aromatic protons of both the phenol (B47542) and naphthyridine rings can also provide evidence of coordination.
| Metal Ion | Expected Geometry | Color |
| Co(II) | Octahedral | Pink/Red |
| Ni(II) | Octahedral | Green |
| Cu(II) | Distorted Octahedral/Square Planar | Blue/Green |
| Zn(II) | Tetrahedral/Octahedral | Colorless |
Electrochemical Properties of Metal-Ligand Complexes
The electrochemical behavior of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. These studies can provide insights into the redox properties of the metal center in the complex and the influence of the ligand environment on these properties.
The cyclic voltammogram of a metal complex can reveal information about the formal reduction potentials (E°') of the M(n+)/M((n-1)+) redox couple. The position of the redox waves can be influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The electron-withdrawing chloro group on the ligand is expected to make the metal center more electron-deficient, potentially shifting the reduction potentials to more positive values compared to complexes with an unsubstituted ligand.
The reversibility of the redox processes can also be assessed from the cyclic voltammetry data, providing information about the stability of the complex in different oxidation states.
| Complex | Redox Couple | E°' (V vs. Ag/AgCl) (representative) |
| [Cu(L)₂] | Cu(II)/Cu(I) | -0.2 to -0.5 |
| [Ni(L)₂] | Ni(II)/Ni(I) | -0.8 to -1.2 |
| [Co(L)₂] | Co(II)/Co(I) | -1.0 to -1.5 |
(Note: The E°' values are representative and can vary depending on the specific complex and experimental conditions.)
Catalytic Applications of Coordination Complexes in Organic Transformations
Metal complexes derived from ligands containing N- and O-donor atoms have been widely explored as catalysts in a variety of organic transformations. rsc.org The metal complexes of this compound could potentially exhibit catalytic activity in reactions such as:
Oxidation Reactions: Transition metal complexes are known to catalyze the oxidation of alcohols, alkenes, and other organic substrates. The specific metal ion and its coordination environment play a crucial role in determining the catalytic efficiency and selectivity.
Coupling Reactions: Palladium and copper complexes, in particular, are extensively used as catalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. rsc.org
Reduction Reactions: Some metal complexes can act as catalysts for the reduction of various functional groups.
The catalytic performance of these complexes would be influenced by factors such as the stability of the complex under the reaction conditions, the accessibility of the metal center to the substrates, and the electronic and steric properties of the ligand. The presence of the chloro group on the ligand could modulate the electronic properties of the metal center, thereby influencing its catalytic activity.
Potential Applications in Advanced Materials Science
Integration into Functional Polymeric and Supramolecular Systems
The 1,8-naphthyridine (B1210474) scaffold is a versatile building block for the construction of complex supramolecular assemblies and functional polymers due to its rigid structure and ability to participate in multiple hydrogen-bonded assemblies. The functionalization at the 2 and 7 positions of the 1,8-naphthyridine system is particularly promising for creating supramolecular architectures. For instance, the amide proton and a ring nitrogen can engage in hydrogen bonding to form helical structures.
The incorporation of 1,8-naphthyridine units into the main chain of π-conjugated polymers has been explored to develop novel materials with interesting electronic and photophysical properties. These polymers can exhibit high thermal stability, making them suitable for various electronic applications. The specific structure of 4-Chloro-2-(1,8-naphthyridin-2-yl)phenol, with its reactive phenolic hydroxyl group, offers a potential site for polymerization or grafting onto other polymer backbones. This could lead to the development of polymers with tailored functionalities, such as enhanced thermal stability, specific photophysical properties, or metal-ion chelating capabilities.
The ability of 1,8-naphthyridine derivatives to act as ligands for metal ions also opens up possibilities for creating metallo-supramolecular polymers. These materials can exhibit unique optical, electronic, and magnetic properties arising from the combination of the organic scaffold and the metal center. The chloro and phenol (B47542) substituents on the this compound molecule could further modulate the properties of such metallopolymers.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomer/Functional Unit | Linkage Type | Potential Properties |
| π-Conjugated Polymer | This compound | C-C cross-coupling (e.g., Suzuki, Stille) | Tunable electronic bandgap, charge transport capabilities, luminescence. |
| Polyester/Polyether | This compound | Esterification/Etherification via phenolic -OH | High thermal stability, specific solubility characteristics. |
| Metallo-supramolecular Polymer | This compound as a ligand | Metal-ligand coordination | Stimuli-responsive materials, catalytic activity, unique photophysical properties. |
| Grafted Polymer | This compound | Grafting onto a polymer backbone (e.g., polystyrene, PMMA) | Modified surface properties, introduction of specific functionalities. |
Optoelectronic Properties and Luminescence Studies
Derivatives of 1,8-naphthyridine are known to possess interesting photophysical properties, making them promising candidates for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). These compounds can exhibit high fluorescence quantum yields and thermal stability. The emission color of 1,8-naphthyridine derivatives can be tuned from blue to red by modifying the substituents on the naphthyridine core.
For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been shown to exhibit high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. researchgate.net These materials have been successfully used as emitters in single-layer OLEDs, demonstrating the potential of the 1,8-naphthyridine scaffold in this technology. researchgate.net Furthermore, 1,8-naphthyridine-based materials have been investigated as electron-transport materials in OLEDs due to their high electron affinities. researchgate.net
The presence of a chloro-substituent on the phenol ring of this compound could potentially influence its photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and favor phosphorescence. The phenolic group can also participate in excited-state intramolecular proton transfer (ESIPT), a process known to lead to large Stokes shifts and dual emission, which are desirable properties for various optical applications.
Table 2: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |
| 2,7-Dialkylamino-4-methyl- researchgate.netscispace.com-naphthyridines | ~340 | 360 - 500 | High | Fluorescent dyes |
| n-type conjugated 1,8-naphthyridine oligomers | N/A | Blue, Green, Yellow | 0.70 - 1.0 | OLED emitters |
| 1,5-naphthyridin-4-ol-containing platinum complexes | N/A | 704 - 774 (NIR EL) | Up to 10.1% (EQE) | NIR OLEDs |
Data extrapolated from studies on related 1,8-naphthyridine derivatives. researchgate.netmdpi.comrsc.org
Development of Sensors and Probes
The 1,8-naphthyridine moiety is an excellent scaffold for the design of fluorescent chemosensors for the detection of metal ions and other analytes. The two nitrogen atoms in the 1,8-naphthyridine ring can act as a chelating unit for metal ions, leading to changes in the photophysical properties of the molecule upon binding. This change, which can be a "turn-on" or "turn-off" of fluorescence, or a ratiometric change in the emission spectrum, forms the basis of the sensing mechanism.
For example, 1,8-naphthyridine-based fluorescent chemosensors have been developed for the selective detection of biologically and environmentally important metal ions such as Zn(II) and Cd(II). The binding of the metal ion to the naphthyridine unit can restrict intramolecular rotation and lead to chelation-enhanced fluorescence (CHEF). The selectivity of these sensors can be tuned by introducing different functional groups onto the 1,8-naphthyridine core.
The this compound molecule possesses several potential binding sites for analytes, including the two nitrogen atoms of the naphthyridine ring and the phenolic hydroxyl group. The presence of the chloro group could also influence the binding affinity and selectivity of the sensor. Therefore, this compound could potentially be developed into a fluorescent probe for the detection of specific metal ions or other small molecules.
Table 3: Examples of 1,8-Naphthyridine-Based Sensors and Their Performance
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |
| Fluorescent Chemosensor | Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | Micromolar range |
| Fluorescent Chemosensor | Cd(II) | Fluorescence Enhancement | N/A |
| Molecular Clips | Zn(II) | "Off-On" Fluorescence | N/A |
Performance data is based on studies of various 1,8-naphthyridine derivatives. rsc.org
Future Research Directions and Emerging Paradigms for 4 Chloro 2 1,8 Naphthyridin 2 Yl Phenol Research
Detailed Structure-Activity Relationship (SAR) Elucidation for Enhanced Potency and Selectivity
A foundational area for future research is the systematic exploration of the structure-activity relationships (SAR) of 4-Chloro-2-(1,8-naphthyridin-2-yl)phenol. Such studies are crucial for identifying the key structural motifs responsible for its biological activity and for optimizing its potency and selectivity towards specific biological targets.
Systematic modifications of the molecule could be undertaken to probe the importance of each component. This would involve the synthesis of a library of analogs, as detailed in the table below, and their subsequent biological evaluation.
| Table 1: Proposed Analogs for SAR Studies | |
|---|---|
| Modification Site | Rationale |
| Phenolic Hydroxyl Group | Investigate the role of hydrogen bonding and potential for prodrug strategies through esterification or etherification. |
| Chloro Substituent | Varying the halogen (F, Br, I) or introducing other electron-withdrawing or -donating groups to probe electronic and steric effects on activity. |
| 1,8-Naphthyridine (B1210474) Core | Substitution at various positions on the naphthyridine ring to explore effects on target binding and pharmacokinetic properties. |
Quantitative structure-activity relationship (QSAR) models could then be developed to correlate the physicochemical properties of these analogs with their biological activities, providing a predictive framework for the design of more potent and selective compounds. nih.govkjpp.net
Development of Novel and Sustainable Synthetic Methodologies
While general methods for the synthesis of 1,8-naphthyridine derivatives exist, future research could focus on developing novel and more sustainable synthetic routes specifically for this compound and its analogs. ekb.egekb.eg This could involve the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reagents, to minimize the environmental impact of the synthesis.
Modern synthetic methodologies like C-H activation, flow chemistry, and microwave-assisted synthesis could be employed to improve reaction efficiency, reduce reaction times, and enhance product yields. The development of a robust and scalable synthetic strategy would be essential for the future production of this compound for further preclinical and clinical studies.
Design of Multi-Targeted Ligands and Hybrid Molecules
Given the complex and multifactorial nature of many diseases, the development of multi-targeted ligands has emerged as a promising therapeutic strategy. nih.gov Future research could explore the potential of this compound as a scaffold for the design of multi-targeted agents. This would involve identifying secondary biological targets that are relevant to a particular disease and then rationally designing hybrid molecules that can modulate both the primary and secondary targets.
For instance, the 1,8-naphthyridine core could be linked to another pharmacophore known to interact with a different target, creating a single molecule with a dual mode of action. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Exploration of Underexplored Biological Activities and Disease Models
The 1,8-naphthyridine nucleus is associated with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov While the primary biological activity of this compound may yet to be defined, future research should not be limited to a single therapeutic area.
A broad-based screening of the compound against a diverse panel of biological targets and in various disease models could uncover novel and unexpected therapeutic applications. This could include testing its efficacy in models of neurodegenerative diseases, metabolic disorders, and infectious diseases caused by resistant pathogens.
Application of Advanced Artificial Intelligence and Machine Learning in Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.govemanresearch.org These computational tools can be applied to accelerate the research and development of this compound.
AI and ML algorithms can be used to:
Predict biological activities: Develop predictive models for the biological activity of novel analogs based on their chemical structures.
Optimize pharmacokinetic properties: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives.
Identify potential biological targets: Utilize in silico target prediction algorithms to identify the most likely protein targets of the compound.
De novo drug design: Generate novel molecular structures with desired biological activities and physicochemical properties.
By leveraging the power of AI and ML, researchers can streamline the drug discovery process, reduce the number of costly and time-consuming experiments, and increase the probability of success in developing this compound into a clinically useful therapeutic agent. springernature.comcrimsonpublishers.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-(1,8-naphthyridin-2-yl)phenol, and what are their yield optimization strategies?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloro-substituted naphthyridine intermediates (e.g., 4-chloro-1,8-naphthyridine) can react with phenolic derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio for phenol:naphthyridine), reaction temperature (80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad peak at δ 9–11 ppm). Coupling patterns distinguish naphthyridine (e.g., doublets for adjacent protons) from phenolic moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 222.24 [M+H]⁺ for C₁₄H₁₀ClN₂O). Fragmentation patterns identify chloro and naphthyridine groups .
- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/O percentages .
Q. What are the basic pharmacological properties of this compound in vitro?
- Methodological Answer : Screen for STAT1 transcriptional activity using luciferase reporter assays in cancer cell lines (e.g., MDA-MB-231 breast cancer). Dose-response curves (0.1–10 µM) quantify enhancement of IFN-γ-mediated antiproliferative effects. Controls include STAT1 knockdown cells and vehicle-treated samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific STAT1 expression or off-target effects. Perform:
- Western Blotting : Verify STAT1 protein levels and phosphorylation status.
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive lines.
- Competitive Binding Assays : Test selectivity against JAK/STAT family kinases (e.g., JAK2, TYK2) using recombinant enzymes .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in naphthyridine-phenol analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F, methyl, or nitro groups) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to STAT1’s SH2 domain.
- Functional Assays : Correlate substituent effects with STAT1 activation (luciferase) and cytotoxicity (MTT assays) .
Q. How can researchers address stability issues during long-term storage or in biological buffers?
- Methodological Answer :
- Degradation Studies : Monitor purity via HPLC under varying conditions (pH 4–9, 25–37°C).
- Stabilization Strategies : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials at –20°C to prevent photodegradation .
Q. What advanced techniques validate the compound’s mechanism in vivo?
- Methodological Answer :
- Xenograft Models : Administer orally (10–50 mg/kg/day) to nude mice bearing STAT1-sensitive tumors. Measure tumor volume and STAT1 target genes (e.g., IRF1) via qPCR.
- Pharmacokinetics (PK) : Assess bioavailability (plasma LC-MS/MS) and tissue distribution .
Data Contradiction Analysis
Q. How to interpret conflicting NMR spectral data for this compound in different solvents?
- Methodological Answer : Solvent polarity affects hydroxyl proton shifts. For example, in DMSO-d₆, the –OH peak broadens due to hydrogen bonding, while in CDCl₃, it appears sharper. Assign peaks using 2D NMR (HSQC, HMBC) to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
